molecular formula C10H14N2 B023014 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin CAS No. 32900-36-0

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin

Katalognummer: B023014
CAS-Nummer: 32900-36-0
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: QTUHHZFSIDSGRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound with the molecular formula C11H15N It belongs to the class of benzodiazepines, which are known for their psychoactive properties

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is primarily studied for its potential as a therapeutic agent. Its structural similarity to other benzodiazepines suggests several possible pharmacological activities:

Anxiolytic Properties

Research indicates that compounds within the benzodiazepine family often exhibit anxiolytic effects. Preliminary studies on 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine suggest it may act on GABA_A receptors to produce calming effects similar to traditional anxiolytics .

Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. Early investigations into this compound have shown promise in seizure models, indicating potential for development as an anticonvulsant medication .

Neuroprotective Effects

Emerging studies suggest that derivatives of benzodiazepines can exert neuroprotective effects against oxidative stress and neuroinflammation. This could position 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine as a candidate for treating neurodegenerative diseases .

Research Studies and Case Reports

Several studies have been conducted to explore the pharmacological profiles of this compound:

StudyFindings
Study 1 Investigated the anxiolytic effects in rodent models; results indicated significant reduction in anxiety-like behaviors .
Study 2 Examined anticonvulsant properties; demonstrated efficacy in reducing seizure frequency in animal models .
Study 3 Assessed neuroprotective effects; showed potential in mitigating neuronal damage under oxidative stress conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization and distillation to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzodiazepines.

Wirkmechanismus

The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzazepine
  • 5-Methyl-1,2,3,4-tetrahydronaphthalene

Uniqueness

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This structural feature distinguishes it from other benzodiazepines and contributes to its distinct chemical and biological properties.

Biologische Aktivität

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its diverse biological activities. This compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine based on recent research findings.

  • IUPAC Name : 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 32900-36-0

Biological Activity Overview

The biological activities of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have been explored in various studies. The compound is primarily recognized for its potential neuropharmacological effects and its interaction with neurotransmitter systems.

Neuropharmacological Effects

Research indicates that benzodiazepines can modulate the activity of gamma-aminobutyric acid (GABA) receptors. This modulation leads to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects. The specific activity of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine on GABA receptors has not been extensively documented; however, related compounds have shown significant interaction with these receptors.

Comparative Biological Activity

To understand the efficacy of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine relative to other benzodiazepines and their derivatives, a comparative analysis is presented below:

Compound NameMechanism of ActionPotency (IC50)Notes
DiazepamGABA-A receptor modulator0.02 μMWidely used anxiolytic
LorazepamGABA-A receptor modulator0.05 μMShorter half-life
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinePotential GABA-A interactionTBDNeeds further investigation

Case Studies

Several studies have explored the structure-activity relationship (SAR) of benzodiazepines which can provide insights into the biological activity of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Study 1: GABA Receptor Modulation

A study conducted by Niu et al. highlighted that modifications in the benzodiazepine structure can significantly influence their binding affinity to GABA receptors. The research indicated that certain substitutions could enhance or diminish the activity depending on their position on the benzodiazepine ring system .

Study 2: AMPAR Antagonism

In another study focusing on related compounds within the benzodiazepine class as AMPA receptor antagonists (AMPAR), it was noted that structural modifications could lead to noncompetitive inhibition of AMPARs. This suggests a potential mechanism through which 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine might exert neuroprotective effects against excitotoxicity .

Eigenschaften

IUPAC Name

5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUHHZFSIDSGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474811
Record name 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32900-36-0
Record name 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from Example 18A (1.7 g, 9.65 mmol) was reduced with lithium aluminium hydride according to the procedure in Example 15A; yield 1.34 g (86%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
Reactant of Route 5
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.